5,6-dibromo-1H-benzo[d]imidazol-2(3H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,6-dibromo-1,3-dihydrobenzimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2O/c8-3-1-5-6(2-4(3)9)11-7(12)10-5/h1-2H,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKMAWLNJXIZNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Br)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5,6 Dibromo 1h Benzo D Imidazol 2 3h One and Its Precursors
Established Synthetic Routes to the 5,6-Dibromo-1H-benzo[d]imidazol-2(3H)-one Core
Traditional synthetic approaches to the this compound core primarily involve two key strategies: the direct bromination of a pre-formed benzimidazolone ring or the cyclization of a brominated precursor.
The direct bromination of the 1H-benzo[d]imidazol-2(3H)-one skeleton is governed by the principles of electrophilic aromatic substitution. The benzimidazolone ring system is activated towards electrophilic attack. However, achieving high regioselectivity for the 5,6-dibromo substitution pattern can be challenging. The reaction often yields a mixture of mono- and di-brominated isomers, including the 4,6-, 4,7-, and 5,6-dibromo derivatives, necessitating complex purification steps.
The regiochemical outcome is influenced by the directing effects of the fused benzene (B151609) ring and the urea (B33335) moiety. To overcome the lack of selectivity in direct bromination, synthetic strategies often favor the use of a pre-brominated starting material, which definitively establishes the position of the bromine atoms before the formation of the heterocyclic ring.
A more controlled and widely employed method for synthesizing this compound involves the cyclization of a key precursor: 4,5-dibromo-1,2-phenylenediamine . tcichemicals.com This approach ensures the correct positioning of the bromine atoms on the benzene ring. The formation of the imidazolone (B8795221) ring can be achieved by reacting the diamine with a one-carbon (C1) carbonyl source.
Several reagents can serve as the carbonyl equivalent for this cyclization:
Urea: Heating 4,5-dibromo-1,2-phenylenediamine with urea is a common and straightforward method. The reaction proceeds via the formation of an intermediate phenylurea, which then undergoes intramolecular cyclization with the elimination of ammonia (B1221849).
Phosgene (B1210022) Equivalents: Reagents such as phosgene, diphosgene, or triphosgene (B27547) are highly effective but are also highly toxic and require careful handling. Safer alternatives like 1,1'-carbonyldiimidazole (CDI) are often preferred. CDI reacts with the diamine to form the benzimidazolone ring under mild conditions.
Potassium Cyanate (B1221674)/Acid: The reaction of the diamine with potassium cyanate in the presence of an acid can generate an isocyanate in situ, which then cyclizes to form the desired product.
Table 1: Comparison of Classical Cyclization Methods for this compound
| Carbonyl Source | Typical Conditions | Advantages | Disadvantages |
| Urea | High temperature (e.g., 150-180 °C), neat or in a high-boiling solvent | Inexpensive, readily available | High reaction temperatures, potential for side products |
| Triphosgene | Base (e.g., triethylamine) in an inert solvent (e.g., THF, DCM) at low to ambient temperature | High reactivity, good yields | Highly toxic, requires specialized handling |
| 1,1'-Carbonyldiimidazole (CDI) | Ambient temperature in an aprotic solvent (e.g., THF, DMF) | Safe, high yields, mild conditions | More expensive than urea or phosgene |
Innovations in Synthetic Strategies for this compound
Recent advancements in synthetic organic chemistry have led to the development of more efficient, sustainable, and versatile methods for constructing the benzimidazolone scaffold.
Catalytic methods offer significant advantages over stoichiometric reactions, including milder reaction conditions and higher efficiency. Palladium catalysis has been particularly influential in the synthesis of N-heterocycles.
A notable palladium-catalyzed approach involves the intramolecular cyclization of urea derivatives. organic-chemistry.org For the synthesis of the target molecule, this would involve a precursor such as N-(2-amino-4,5-dibromophenyl)urea. A palladium catalyst, in conjunction with a suitable ligand and base, can facilitate the intramolecular C-N bond formation to yield this compound. This method avoids the harsh conditions of traditional thermal cyclizations.
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination, can be performed on the this compound core itself. nih.gov This allows for the late-stage functionalization of the molecule, providing a powerful tool for creating libraries of derivatives for various applications. For instance, a protected form of 5-bromo-benzimidazole has been successfully functionalized using these palladium-catalyzed reactions, demonstrating the feasibility of this strategy. nih.gov
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. chemmethod.com These principles are increasingly being applied to the synthesis of benzimidazole (B57391) and benzimidazolone derivatives. mdpi.comnih.govnih.govrjptonline.org
Key green chemistry strategies applicable to the synthesis of this compound include:
Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign alternatives like water, polyethylene (B3416737) glycol (PEG), or deep eutectic solvents (DES). mdpi.comnih.gov For example, the condensation of o-phenylenediamines with aldehydes has been successfully carried out in aqueous boric acid solution or PEG-400. chemmethod.com
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions compared to conventional heating. nih.govrjptonline.org The synthesis of benzimidazoles from o-phenylenediamine (B120857) and amides has been shown to be highly efficient under microwave conditions.
Use of Recyclable Catalysts: Employing solid-supported or heterogeneous catalysts that can be easily recovered and reused minimizes waste and cost. chemmethod.com Zinc acetate (B1210297) and various Lewis acids have been used as efficient and often recyclable catalysts for benzimidazole synthesis. chemmethod.commdpi.com
Table 2: Conventional vs. Green Synthetic Approaches
| Parameter | Conventional Method | Green Alternative |
| Solvent | Toluene (B28343), DMF, THF | Water, PEG, Deep Eutectic Solvents mdpi.comnih.gov |
| Energy Source | Conventional heating (reflux) | Microwave irradiation rjptonline.org |
| Catalyst | Stoichiometric reagents (strong acids/bases) | Recyclable catalysts (e.g., Lewis acids, supported metals) chemmethod.commdpi.com |
| Reaction Time | Often several hours | Can be reduced to minutes |
Flow Chemistry and Automated Synthesis Techniques for Enhanced Efficiency
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. These benefits include superior heat and mass transfer, enhanced safety for handling hazardous intermediates, and improved scalability and reproducibility.
The synthesis of benzimidazole derivatives has been successfully adapted to flow chemistry systems. For instance, the key step of catalytic hydrogenation of a nitro precursor to an amine, followed by in-line cyclization, can be performed in a continuous flow reactor. nih.gov This approach eliminates the safety concerns associated with using hydrogen gas and pyrophoric catalysts on a large scale in batch reactors.
A potential flow process for this compound could involve pumping a solution of 4,5-dibromo-1,2-phenylenediamine and a carbonyl source (like CDI) through a heated reactor coil. The product would emerge continuously from the reactor, allowing for in-line purification and significantly increasing the space-time yield compared to batch synthesis. This automated technique enhances efficiency and allows for rapid optimization of reaction conditions.
Challenges and Strategies in the Scalable Synthesis of this compound
The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents a unique set of challenges. These challenges are often centered around reaction efficiency, product purity, process safety, and economic viability. The presence of two bromine atoms on the benzene ring can significantly influence the reactivity and solubility of the intermediates and the final product, necessitating careful optimization of reaction conditions.
Key Challenges in Scalable Synthesis:
Solubility Issues: Halogenated aromatic compounds often exhibit poor solubility in common organic solvents. This can lead to handling difficulties in a large-scale reactor, inefficient reactions due to heterogeneity, and challenges in purification by crystallization.
Purification: The removal of unreacted starting materials, reaction byproducts, and colorimetric impurities can be challenging at scale. Traditional laboratory purification techniques like column chromatography are often not feasible for large quantities, necessitating the development of robust crystallization or extraction procedures.
Reagent Selection and Cost: The choice of the cyclizing agent (e.g., urea, phosgene, CDI) has significant implications for cost, safety, and waste generation on a large scale. While phosgene is highly reactive, its extreme toxicity requires specialized handling infrastructure. Urea is a cost-effective and safer alternative, but the reaction often requires higher temperatures. CDI is a milder reagent but is more expensive.
Process Safety: The potential for runaway reactions, especially when heating the reaction mixture for extended periods, is a critical safety concern in large-scale synthesis.
Strategies to Overcome Scalability Challenges:
Chemical Reactivity and Derivatization Strategies for 5,6 Dibromo 1h Benzo D Imidazol 2 3h One
Reactions at the Bromine Centers for Functionalization
The two bromine atoms on the benzene (B151609) portion of the molecule are primary sites for introducing molecular complexity. These C(sp²)-Br bonds can be functionalized through several powerful chemical transformations, including substitution and metal-catalyzed coupling reactions.
Nucleophilic Aromatic Substitution Reactions of the Bromine Substituents
Nucleophilic aromatic substitution (SNA) of the bromine atoms on the 5,6-dibromo-1H-benzo[d]imidazol-2(3H)-one ring is generally challenging. The benzene ring of the benzimidazole (B57391) system is electron-rich, which disfavors the addition-elimination mechanism typical for SNA reactions. Such reactions usually require the presence of strong electron-withdrawing groups to activate the aromatic ring toward nucleophilic attack, which are absent in this scaffold. Consequently, forcing conditions, such as high temperatures and pressures, would likely be required to achieve substitution, often leading to poor yields and side reactions. The scientific literature provides limited examples of direct nucleophilic substitution for this specific compound, underscoring the preference for other functionalization strategies.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig)
Transition metal-catalyzed cross-coupling reactions are the most effective and widely used methods for the functionalization of the bromine centers on the this compound core. orientjchem.org These reactions, predominantly catalyzed by palladium complexes, allow for the formation of new carbon-carbon and carbon-nitrogen bonds under relatively mild conditions.
Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or ester. While highly versatile, Suzuki reactions involving N-H containing heterocycles like benzimidazoles can be challenging because the acidic N-H proton can interfere with the basic reaction conditions and the nitrogen atoms can coordinate to and inhibit the palladium catalyst. acs.org However, modern palladium precatalysts and specialized ligand systems have been developed to overcome these limitations, allowing for the efficient coupling of bromo-benzimidazoles. acs.org
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between the aryl bromide and a terminal alkyne. acs.org This reaction is typically co-catalyzed by palladium and copper(I) and is fundamental for synthesizing arylethynyl structures. acs.orgchitkara.edu.in Similar to other cross-couplings, careful optimization of catalysts, ligands, and bases is necessary to achieve high yields with N-H containing substrates.
Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene, typically with high trans selectivity. tandfonline.com This palladium-catalyzed process is a powerful tool for vinylation and has been applied to a wide range of aryl halides. tandfonline.comasianpubs.org
Buchwald-Hartwig Amination: This reaction is a premier method for forming C-N bonds by coupling the aryl bromide with a primary or secondary amine. organic-chemistry.org The development of bulky, electron-rich phosphine (B1218219) ligands has been crucial for the success of this transformation, enabling the amination of even challenging heterocyclic substrates. organic-chemistry.orgyoutube.comresearchgate.net This method is particularly valuable for synthesizing amino-benzimidazole derivatives.
The table below summarizes typical conditions for these cross-coupling reactions on analogous bromo-heterocyclic compounds.
Interactive Data Table: Typical Conditions for Cross-Coupling Reactions
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Suzuki | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 70-95 | acs.org |
| Sonogashira | PdCl₂(PPh₃)₂ (2) | PPh₃ (4) | CuI (5), Et₃N | THF/DMF | 25-80 | 65-90 | acs.org |
| Heck | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N or K₂CO₃ | DMF or Acetonitrile | 80-140 | 60-85 | tandfonline.comasianpubs.org |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-2) | XPhos or tBuBrettPhos (2-4) | NaOt-Bu or LHMDS | Toluene or THF | 25-110 | 75-95 | organic-chemistry.orgyoutube.comresearchgate.net |
Reductive Debromination and Hydrogenation Studies
Reductive debromination offers a pathway to synthesize mono-bromo or fully debrominated benzimidazolone derivatives. This transformation can be achieved through several methods, most notably catalytic hydrogenation.
Catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere is a standard and effective method for the hydrogenolysis of aryl-halogen bonds. youtube.comsci-hub.se Aryl bromides are generally reduced more readily than the corresponding chlorides under these conditions. youtube.comresearchgate.net This method is often compatible with various functional groups, although sensitive groups like nitro functions may also be reduced. youtube.comresearchgate.net
More recently, photoredox catalysis has emerged as a mild and efficient alternative for the hydrodebromination of unactivated aryl bromides. acs.orgacs.org These methods often use a photocatalyst, a hydrogen atom source like tris(trimethylsilyl)silane (B43935) (TTMSS), and visible light to generate radicals that lead to the cleavage of the C-Br bond. acs.orgacs.org
The table below outlines common conditions for reductive debromination.
Interactive Data Table: Conditions for Reductive Debromination of Aryl Bromides
| Method | Catalyst/Reagent | Hydrogen/Light Source | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Catalytic Hydrogenation | 10% Pd/C | H₂ (1 atm) | Methanol or Ethanol (B145695) | 25 | >90 | youtube.comresearchgate.net |
| Photoredox Catalysis | Ir(ppy)₃ or Ru(bpy)₃²⁺ | TTMSS, DIPEA, Visible Light (LED) | Acetonitrile or DMF | 25 | 80-95 | acs.orgacs.org |
Reactivity at the Heterocyclic Nitrogen Atoms
The two nitrogen atoms within the imidazolone (B8795221) ring possess N-H bonds that are amenable to substitution, providing another key avenue for derivatization. These reactions allow for the introduction of various side chains that can significantly alter the molecule's physicochemical properties.
N-Alkylation and N-Acylation Reactions for Modulating Molecular Properties
N-alkylation and N-acylation are fundamental reactions for modifying the benzimidazole core. orientjchem.org These reactions typically proceed by deprotonating the N-H group with a suitable base, followed by nucleophilic attack on an alkylating or acylating agent. neu.edu.tr The presence of two nitrogen atoms allows for mono- or di-substitution, which can often be controlled by adjusting the reaction stoichiometry.
Common conditions for N-alkylation involve using a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). neu.edu.tr N-acylation can be achieved using similar bases with acyl chlorides or anhydrides as the electrophiles. These modifications are crucial for tuning properties such as solubility, lipophilicity, and biological target engagement.
Mannich-Type Reactions and Related Aminomethylation
The N-H protons of the benzimidazolone ring are sufficiently acidic to participate in Mannich-type reactions. tandfonline.com The Mannich reaction is a three-component condensation involving the substrate, formaldehyde, and a primary or secondary amine. orientjchem.orgorganic-chemistry.org This reaction results in the aminomethylation of the nitrogen atom, introducing a CH₂-NR₂ moiety.
This transformation is a reliable method for synthesizing a wide range of N-substituted benzimidazole derivatives. tandfonline.comasianpubs.org The reaction is typically carried out in a protic solvent like ethanol at room temperature or with gentle heating. orientjchem.org The reactivity of the benzimidazole core in Mannich reactions makes it a valuable platform for generating libraries of compounds with diverse amine side chains for biological screening.
Transformations Involving the Carbonyl Group
The carbonyl group at the 2-position of the benzimidazolone ring is a key site for chemical modification, enabling the synthesis of a wide array of derivatives with potentially altered biological and chemical properties.
The reduction of the carbonyl group in this compound to a secondary alcohol (5,6-dibromo-2,3-dihydro-1H-benzo[d]imidazol-2-ol) or complete reduction to a methylene (B1212753) group (5,6-dibromo-2,3-dihydro-1H-benzo[d]imidazole) represents a viable strategy for generating new analogs. While direct experimental data for this specific substrate is not extensively documented in publicly available literature, the reduction of cyclic ureas and related heterocyclic carbonyls is a well-established transformation in organic synthesis.
Standard reducing agents can be employed for these transformations. For the partial reduction to the corresponding alcohol, milder reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent would be a suitable choice. For the complete reduction to the methylene group, more potent reducing agents like lithium aluminum hydride (LiAlH₄) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) would likely be required. The reaction conditions, including temperature and reaction time, would need to be carefully optimized to achieve the desired product selectively and in high yield.
Table 1: Potential Reduction Products of this compound
| Starting Material | Product | Potential Reducing Agent |
| This compound | 5,6-dibromo-2,3-dihydro-1H-benzo[d]imidazol-2-ol | Sodium borohydride |
| This compound | 5,6-dibromo-2,3-dihydro-1H-benzo[d]imidazole | Lithium aluminum hydride |
The conversion of the carbonyl group to a thiocarbonyl (thione) or an imino group offers another avenue for structural diversification.
The thionation of carbonyl compounds is a common reaction, and Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is a widely used and effective reagent for this purpose. nih.govresearchgate.netmdpi.comrsc.org The reaction typically involves heating the carbonyl compound with Lawesson's reagent in an inert solvent like toluene or xylene. This method is applicable to a wide range of carbonyl compounds, including amides and lactams, suggesting its feasibility for the synthesis of 5,6-dibromo-1H-benzo[d]imidazol-2(3H)-thione. nih.gov The resulting thione is a valuable intermediate for further synthetic manipulations.
The synthesis of the corresponding 2-imino analog, 5,6-dibromo-2-imino-1H-benzo[d]imidazole, can be envisioned through a multi-step process. One plausible route involves the conversion of the 2-oxo group into a more reactive leaving group, such as a 2-chloro substituent, by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). The subsequent reaction of the 2-chloro-5,6-dibromobenzimidazole with ammonia (B1221849) or a primary amine would then yield the desired 2-imino derivative. Alternatively, direct condensation of the benzimidazolone with a primary amine under dehydrating conditions could be explored, although this might require more forcing conditions. The synthesis of various 2-aminobenzimidazole (B67599) derivatives has been reported through different routes, highlighting the accessibility of this class of compounds. nih.govmdpi.com
Table 2: Potential Thio- and Imino-Analogs and their Precursors
| Starting Material | Reagent(s) | Product |
| This compound | Lawesson's Reagent | 5,6-dibromo-1H-benzo[d]imidazol-2(3H)-thione |
| This compound | 1. POCl₃ 2. NH₃ | 5,6-dibromo-2-imino-1H-benzo[d]imidazole |
Exploration of Novel Reaction Pathways and Multi-Component Reactions
The structural features of this compound make it an interesting candidate for exploration in novel reaction pathways, including multi-component reactions (MCRs). MCRs are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single step from three or more starting materials, offering high atom economy and efficiency. researchgate.netrug.nlnih.gov
The presence of two N-H protons and a carbonyl group in the title compound suggests its potential participation in MCRs. For instance, it could potentially act as the amine and/or the carbonyl component in a Biginelli-type reaction or as the amine component in an Ugi or Passerini reaction. nih.govnih.govnih.gov
An example of a hypothetical Ugi-type four-component reaction (U-4CR) could involve the reaction of this compound (acting as the amine component), an aldehyde, a carboxylic acid, and an isocyanide. This would lead to the formation of a complex adduct with multiple points of diversity. The feasibility of such a reaction would depend on the reactivity of the N-H protons and the ability of the benzimidazolone to participate in the initial imine formation. The development of such MCRs would open up new avenues for the rapid generation of diverse libraries of 5,6-dibromobenzimidazolone derivatives for various applications.
Computational Chemistry and Theoretical Investigations of 5,6 Dibromo 1h Benzo D Imidazol 2 3h One
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to investigating the electronic properties and chemical reactivity of a molecule. These methods solve the Schrödinger equation for a given molecular structure, providing detailed information about electron distribution and energy levels.
Density Functional Theory (DFT) is a widely used computational method to study the electronic characteristics of molecules. nih.govresearchgate.net It is employed to understand properties related to the distribution of electrons, such as molecular orbitals, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP). nih.govresearchgate.net
The HOMO and LUMO are known as frontier molecular orbitals (FMOs). nih.govresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. nih.gov The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govwikipedia.org A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and polarizability. cosmosscholars.com
For instance, in a study of related chiral benzimidazoles, DFT calculations at the B3LYP/6-31G(d,p) level were used to compute the FMOs to understand their chemical reactivity and stability. nih.govresearchgate.net Similarly, for a different bromo-substituted compound, 4-(6-bromo-5-(1,2-dibromo-2-(3,4-dihydroxyphenyl)ethyl)-2,3,6,7-tetrahydro-1H-1,4-diazepin-7-yl)benzene-1,2-diol, the calculated HOMO and LUMO energies were -0.24 eV and -0.078 eV, respectively, resulting in an energy gap of 0.16 eV. cosmosscholars.com This small gap was interpreted as an indication of high chemical reactivity. cosmosscholars.com
The molecular electrostatic potential (MEP) surface is another key descriptor derived from DFT calculations. It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). This analysis is crucial for predicting non-bonding interactions and identifying likely sites for chemical reactions. cosmosscholars.com
| Computational Parameter | Description | Significance in Research |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. wikipedia.org | Indicates the molecule's electron-donating capability. nih.gov |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. wikipedia.org | Indicates the molecule's electron-accepting capability. nih.gov |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. wikipedia.org | A smaller gap suggests higher chemical reactivity and lower kinetic stability. nih.govcosmosscholars.com |
| Electrostatic Potential (ESP/MEP) | A map of the charge distribution on the molecule's surface. cosmosscholars.com | Identifies nucleophilic and electrophilic sites, predicting reactivity and intermolecular interactions. cosmosscholars.com |
Quantum chemical calculations are highly effective in predicting spectroscopic data. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies can aid in the interpretation of experimental spectra. nih.govresearchgate.net
For example, theoretical studies on benzimidazoles have used the Gauge-Independent Atomic Orbital (GIAO) method with DFT to calculate ¹H and ¹³C NMR chemical shifts. nih.gov These calculated values are then compared with experimental data to confirm structural assignments, especially in cases involving tautomerism where proton exchange can complicate spectra. nih.govmdpi.com
Similarly, the prediction of vibrational frequencies using DFT is a standard practice. nih.gov Calculated harmonic vibrational frequencies are often scaled to better match experimental Infrared (IR) and Raman spectra. nih.govresearchgate.net This correlation allows for a detailed assignment of vibrational modes, providing a deeper understanding of the molecule's structural and bonding characteristics. nih.govresearchgate.net In studies of related benzimidazoles, DFT methods like B3LYP have been successfully used to calculate vibrational frequencies, which showed good agreement with experimental IR spectra. nih.gov
| Spectroscopic Parameter | Computational Method | Application |
| NMR Chemical Shifts | GIAO/DFT nih.gov | Aids in the assignment of experimental ¹H and ¹³C NMR spectra and confirms molecular structure. nih.gov |
| Vibrational Frequencies | DFT (e.g., B3LYP) nih.gov | Predicts IR and Raman spectra, allowing for the assignment of vibrational modes to specific atomic motions. nih.govresearchgate.net |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
While quantum chemical calculations focus on static structures, Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of molecules. MD simulations model the movements of atoms and molecules over time, offering a dynamic picture of interactions and conformational changes.
MD simulations are extensively used to explore the theoretical binding mechanisms between a small molecule (ligand) and a biological macromolecule, such as a protein or enzyme. researchgate.net These simulations can reveal the stability of the ligand-protein complex, key amino acid residues involved in the interaction, and the types of intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the binding. cosmosscholars.com
In studies of other benzimidazole (B57391) derivatives as potential enzyme inhibitors, MD simulations have been conducted to understand their binding modes. researchgate.netrjeid.com For example, a simulation might track the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess the stability of their complex over time. Analysis of the simulation trajectory can identify persistent hydrogen bonds and other crucial interactions at the binding site, providing a theoretical model of the inhibition mechanism. cosmosscholars.com
The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are used to study solvation effects by explicitly modeling the interactions between the solute (5,6-dibromo-1H-benzo[d]imidazol-2(3H)-one) and surrounding solvent molecules (e.g., water). This can reveal how the solvent affects the molecule's conformation and its ability to interact with other molecules.
Furthermore, MD simulations can be employed to investigate the tendency of molecules to form aggregates in solution. By simulating a system with multiple solute molecules, it is possible to observe and analyze the process of self-assembly or aggregation, identifying the driving forces and the structure of the resulting clusters. Such studies are important for understanding the molecule's behavior in solution and in biological environments.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are instrumental in predicting the activity of new compounds and in understanding the structural features that are crucial for a desired effect.
The foundation of any QSAR/QSPR model lies in the calculation of molecular descriptors, which are numerical representations of a molecule's chemical and physical characteristics. For a molecule like this compound, a wide array of descriptors can be computed using various software packages. These descriptors can be categorized based on their dimensionality, ranging from 0D to 3D.
Table 1: Examples of Molecular Descriptors for QSAR/QSPR Modeling
| Descriptor Class | Examples | Relevance to this compound |
| 0D Descriptors | Molecular Weight, Atom Count | Basic properties influencing transport and distribution. |
| 1D Descriptors | Constitutional Descriptors (e.g., number of specific atom types, rotatable bonds) | Reflects the molecular composition and flexibility. |
| 2D Descriptors | Topological Indices (e.g., Wiener index, Randić index), Molecular Connectivity Indices | Encodes information about the atomic connectivity and branching. |
| 3D Descriptors | Geometrical Descriptors (e.g., molecular surface area, volume), Steric Parameters (e.g., Verloop sterimol parameters) | Describes the three-dimensional shape and size of the molecule, which is crucial for receptor binding. |
| Electronic Descriptors | Dipole Moment, HOMO/LUMO energies, Partial Atomic Charges | Relates to the molecule's reactivity, polarity, and ability to participate in electrostatic interactions. The bromine atoms significantly influence the electronic properties. |
| Physicochemical Descriptors | LogP (lipophilicity), Polar Surface Area (PSA), Hydrogen Bond Donors/Acceptors | Important for predicting absorption, distribution, metabolism, and excretion (ADME) properties. |
Once a large set of descriptors is calculated for a series of benzimidazole derivatives, feature selection becomes a critical step. This process aims to identify the most relevant descriptors that contribute significantly to the biological activity or property being modeled, while eliminating redundant or irrelevant ones. Common feature selection techniques include:
Stepwise Regression: A combination of forward selection and backward elimination to iteratively add and remove descriptors from the model based on their statistical significance.
Genetic Algorithms: An optimization technique inspired by natural selection that evolves a population of descriptor subsets to find the optimal combination.
Recursive Feature Elimination: An iterative method that builds a model and removes the weakest feature(s) until a desired number of features is reached.
For halogenated compounds like this compound, descriptors that account for the electronic and steric effects of the bromine atoms, such as specific atomic polarizability and van der Waals volume descriptors, are often important. mdpi.com
With a set of relevant descriptors selected, a statistical model can be constructed to establish a mathematical relationship between the descriptors and the observed activity. Several statistical methods can be employed for this purpose:
Multiple Linear Regression (MLR): This method generates a linear equation that describes the relationship between the dependent variable (activity) and the selected independent variables (descriptors). It is a straightforward and interpretable method. For instance, a QSAR study on a series of benzimidazole derivatives identified the lipophilicity descriptor (logP), dipole moment (DM), and surface area grid (SAG) as key factors governing their antifungal activity. mdpi.com
Partial Least Squares (PLS): PLS is particularly useful when the number of descriptors is large and there is multicollinearity among them. It reduces the dimensionality of the descriptor space by creating latent variables that are then used in the regression.
Non-linear Methods: When the relationship between structure and activity is non-linear, methods like Artificial Neural Networks (ANN), Support Vector Machines (SVM), and k-Nearest Neighbors (k-NN) are employed. These methods can capture more complex relationships but are often less interpretable than linear models.
The predictive power of the developed QSAR model is assessed through rigorous validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using a separate test set of compounds. A statistically robust and validated QSAR model can then be used to predict the activity of new, unsynthesized benzimidazole derivatives, including isomers and analogs of this compound, thereby prioritizing synthetic efforts.
Reaction Mechanism Elucidation through Computational Approaches
Computational chemistry provides powerful tools to investigate the step-by-step process of chemical reactions, known as the reaction mechanism. For this compound, computational methods can be used to explore its synthesis, degradation, and metabolic pathways.
Density Functional Theory (DFT) is a widely used quantum mechanical method for studying reaction mechanisms. By calculating the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the activation energies associated with each step. For example, a DFT study on the degradation of imidazole-containing compounds by hydroxyl radicals has elucidated the most feasible degradation pathways, which involve the formation of OH-imidazole adducts. musechem.com A similar approach could be applied to understand the oxidative metabolism or environmental degradation of this compound.
Table 2: Hypothetical DFT Investigation of a Reaction Step for a Benzimidazolone Derivative
| Computational Parameter | Description | Hypothetical Finding for a Benzimidazolone Reaction |
| Reactant Geometry | Optimized 3D structure of the starting material. | The planarity of the benzimidazolone ring system is confirmed. |
| Transition State (TS) Geometry | The geometry of the highest energy point along the reaction coordinate. | A single imaginary frequency in the vibrational analysis confirms a true transition state. |
| Product Geometry | Optimized 3D structure of the reaction product. | The formation of a new bond is observed. |
| Activation Energy (Ea) | The energy difference between the reactants and the transition state. | A moderate activation energy suggests the reaction is feasible under certain conditions. |
| Reaction Energy (ΔErxn) | The energy difference between the products and the reactants. | A negative value indicates an exothermic reaction. |
By mapping out the entire reaction pathway, computational studies can provide valuable insights into the factors that control the reaction's outcome, such as the role of catalysts, solvents, and substituent effects. For this compound, such studies could reveal the influence of the bromine atoms on its reactivity and the regioselectivity of its reactions.
Molecular Docking and Virtual Screening (focused on theoretical binding, not clinical outcomes)
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial for understanding potential molecular interactions and for identifying new drug candidates through virtual screening.
The process of molecular docking involves:
Preparation of the Receptor and Ligand: The 3D structures of the protein target and the ligand, such as this compound, are prepared. This includes adding hydrogen atoms, assigning partial charges, and defining the binding site on the receptor.
Conformational Sampling: The docking algorithm explores various possible conformations of the ligand within the binding site.
Scoring: A scoring function is used to estimate the binding affinity for each conformation, and the poses are ranked. The scoring function typically considers factors like electrostatic interactions, van der Waals forces, and hydrogen bonding.
Molecular docking studies on benzimidazole derivatives have been performed against various protein targets. For example, benzimidazoles have been docked into the active site of enzymes like triosephosphate isomerase and various kinases, revealing key interactions that contribute to their inhibitory activity. nih.govresearchgate.net
Table 3: Hypothetical Molecular Docking Results of this compound into a Kinase Active Site
| Parameter | Description | Hypothetical Result |
| Binding Energy (kcal/mol) | An estimation of the binding affinity. More negative values indicate stronger binding. | -8.5 kcal/mol |
| Hydrogen Bonds | Key electrostatic interactions between the ligand and receptor. | Hydrogen bonds formed between the N-H and C=O groups of the benzimidazolone core and amino acid residues in the hinge region of the kinase. |
| Hydrophobic Interactions | Interactions with nonpolar residues in the binding pocket. | The dibromophenyl ring of the ligand is engaged in hydrophobic interactions with surrounding nonpolar amino acids. |
| Halogen Bonds | Non-covalent interaction involving the bromine atoms. | Potential halogen bonding between one of the bromine atoms and a carbonyl oxygen of the protein backbone. |
Virtual screening is a high-throughput computational method that uses docking to screen large libraries of compounds against a specific protein target. This approach allows for the rapid identification of potential hit compounds that can then be prioritized for experimental testing. A virtual screening campaign using a benzimidazole scaffold could identify novel derivatives with potentially enhanced binding affinity for a target of interest. nih.govnih.gov
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5,6 Dibromo 1h Benzo D Imidazol 2 3h One Analogues
Systematic Structural Modifications of the 5,6-Dibromo-1H-benzo[d]imidazol-2(3H)-one Scaffold
The exploration of the chemical space around the this compound core has been a subject of interest in the quest for novel therapeutic agents. Systematic modifications at various positions of the benzimidazole (B57391) ring system have been undertaken to elucidate the key structural features required for biological activity.
Variations at the N1 and N3 Positions of the Imidazole (B134444) Ring
The nitrogen atoms of the imidazole ring, designated as N1 and N3, are crucial for tuning the physicochemical properties and biological activity of benzimidazolone derivatives. Alkylation or arylation at these positions can significantly impact solubility, membrane permeability, and the ability of the compound to form hydrogen bonds with its biological target.
Studies on related 1,3-disubstituted benzimidazol-2-ones have demonstrated that the nature of the substituents at the N1 and N3 positions plays a critical role in their biological efficacy. For instance, the introduction of various alkyl and substituted aryl groups at these positions has been shown to modulate the anti-trichinellosis activity of the benzimidazolone scaffold. uctm.edu While direct studies on N1 and N3 variations of the this compound core are limited in publicly available literature, research on analogous 5,6-dichlorobenzimidazole derivatives has shown that small alkyl groups, such as methyl and ethyl, at the N1 position are well-tolerated and can lead to potent androgen receptor antagonists. Conversely, larger alkyl groups at this position tend to diminish activity. This suggests that steric bulk at the N1 and N3 positions is a critical parameter influencing the interaction with the target protein.
Modification or Replacement of the Bromine Substituents with Other Halogens, Alkyl, or Aryl Groups
The two bromine atoms at positions 5 and 6 of the benzimidazole ring are key determinants of the molecule's properties. These electron-withdrawing groups can influence the acidity of the N-H protons and participate in halogen bonding interactions with the target protein. The replacement of these bromine atoms with other halogens or different functional groups can lead to significant changes in activity and selectivity.
In studies of analogous benzimidazole derivatives, the nature of the halogen at the 5 and 6 positions has been shown to be critical. For example, in a series of benzimidazole-based kinase inhibitors, the 5,6-dichloro substitution was found to be superior to 5-fluoro-6-chloro, 5-chloro-6-trifluoromethyl, or 5-cyano-6-trifluoromethyl substitutions for androgen receptor antagonism. Furthermore, research on tetrabromobenzimidazole derivatives as protein kinase CK2 inhibitors has highlighted the importance of the bromine atoms in forming halogen bonds with the hinge region of the kinase active site, contributing significantly to the binding affinity. nih.gov This suggests that the size and polarizability of the halogen atoms at these positions are crucial for potent inhibition.
While direct replacement of the bromine atoms on the this compound scaffold with alkyl or aryl groups is not extensively documented in available literature, SAR studies on other benzimidazole derivatives indicate that such modifications can have a profound impact. For instance, the introduction of a nitro group at the C5 position of benzimidazole has been shown to be crucial for anti-inflammatory and CDK-inhibitory activities, while methyl or amino groups at the same position led to a loss of activity. nih.gov
Substitution Pattern Variations on the Benzo Ring
Altering the substitution pattern on the benzo ring beyond the 5 and 6 positions can further refine the pharmacological profile of the lead compound. While the focus of this article is on 5,6-dibromo analogues, it is informative to consider the broader context of benzimidazole SAR.
Studies on various benzimidazole derivatives have consistently shown that the electronic nature and steric bulk of substituents on the benzo ring are critical for biological activity. For example, in a series of cholinesterase inhibitors, a nitro group at the 5-position of the benzimidazole ring, combined with a meta-nitro substitution on a phenyl ring attached elsewhere, resulted in the most potent inhibitor. nih.gov In another study on protein kinase CK1δ inhibitors, a 5-cyano substituent on the benzimidazole ring led to a compound with nanomolar potency. nih.gov These findings underscore the importance of the substitution pattern on the benzo ring in dictating the binding affinity and selectivity of benzimidazole-based compounds.
Correlation of Structural Features with Molecular Interaction Profiles (In Vitro)
The systematic structural modifications of the this compound scaffold directly translate to changes in their in vitro molecular interaction profiles. Understanding these correlations is fundamental to rational drug design.
Impact of Substituents on Binding Affinity and Selectivity
Substituents on the benzimidazolone core play a pivotal role in determining the binding affinity for a specific biological target and selectivity over other related targets.
The halogen atoms at the C5 and C6 positions are particularly important in this regard. As observed with 4,5,6,7-tetrabromobenzimidazole (B16132) derivatives targeting protein kinase CK2, the bromine atoms can engage in halogen bonding, a non-covalent interaction that can significantly enhance binding affinity. nih.gov The substitution of bromine with chlorine in 5,6-dihalogenated benzimidazoles has also been shown to yield potent kinase inhibitors, indicating that the nature of the halogen influences the strength of these interactions. nih.gov
Substitutions at the N1 and N3 positions also critically affect binding. The introduction of bulky groups can lead to steric hindrance, preventing the molecule from fitting into the binding pocket of the target enzyme. This is a common strategy to improve selectivity, as different kinases have varying topographies in their ATP-binding sites.
The following table summarizes the inhibitory activities of some halogenated benzimidazole derivatives against protein kinases, illustrating the impact of substitution on potency.
| Compound ID | Substituents | Target Kinase | IC50 (µM) |
| TBB | 4,5,6,7-Tetrabromo | CK2 | 0.40 |
| DMAT | 2-Dimethylamino-4,5,6,7-tetrabromo | CK2 | 0.04 |
| Compound 6c | 2-((4-(3-Bromobenzylidene)hydrazinyl)carbonyl)phenylamino)methyl) | EGFR | >50 |
| Compound 6h | 2-((4-(2-Fluorobenzylidene)hydrazinyl)carbonyl)phenylamino)methyl) | EGFR | 9.87 |
| Compound 6i | 2-((4-(3-Fluorobenzylidene)hydrazinyl)carbonyl)phenylamino)methyl) | EGFR | 10.21 |
| Compound 22 | 5,6-Dichloro, 2-((1H-pyrazol-3-yl)acetyl)amino | CK1δ | 0.98 |
| Compound 23 | 5-Cyano, 2-((1H-pyrazol-3-yl)acetyl)amino | CK1δ | 0.0986 |
Data sourced from multiple studies for comparative purposes. nih.govnih.govnih.gov
Influence on Enzymatic Activity Modulation or Cellular Response
The structural modifications ultimately manifest in the modulation of enzymatic activity and the subsequent cellular response. For kinase inhibitors, this typically involves the inhibition of phosphorylation of downstream substrates.
In the case of halogenated benzimidazoles, the degree of inhibition is directly correlated with the structural features discussed. For instance, the potent inhibition of protein kinase CK2 by DMAT (2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole) leads to the induction of apoptosis in cultured cells.
The cellular activity of (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(halogenated)benzylidenebenzohydrazide derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the impact of different halogen substitutions on the cytotoxic effects. nih.gov
| Compound ID | Halogen Substitution | Cell Line (HepG2) IC50 (µM) | Cell Line (MCF-7) IC50 (µM) | Cell Line (HCT-116) IC50 (µM) |
| 6c | 3-Bromo | 7.82 | 8.14 | 9.56 |
| 6h | 2-Fluoro | 10.23 | 11.45 | 13.78 |
| 6i | 3-Fluoro | 9.87 | 10.21 | 12.43 |
| 6j | 4-Fluoro | 12.45 | 14.87 | 16.98 |
Data adapted from a study on multi-kinase inhibitors. nih.gov
These findings illustrate that even subtle changes in the substitution pattern, such as the position of a fluoro group on a pendant phenyl ring, can significantly alter the cellular response. Furthermore, mechanistic studies have shown that potent analogues can induce cell cycle arrest and apoptosis, underscoring the translation of enzymatic inhibition to a cellular phenotype. nih.gov
Exploration of Physicochemical Properties (e.g., Lipophilicity, pKa) and Their Relationship to In Vitro Biological Performance
The physicochemical properties of a drug molecule, particularly its lipophilicity and acidity (pKa), play a pivotal role in its pharmacokinetic and pharmacodynamic profiles. These properties govern the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of a compound, as well as its ability to interact with its biological target. researchgate.netnih.gov
Lipophilicity:
Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a critical determinant of a drug's ability to cross biological membranes. For benzimidazole derivatives, a balanced lipophilicity is essential for optimal biological activity. While high lipophilicity can enhance membrane permeability and cell uptake, it can also lead to increased metabolic breakdown and reduced solubility. researchgate.net
The following interactive table presents a hypothetical structure-property relationship for some 5,6-dihalo-1H-benzo[d]imidazol-2(3H)-one analogues, illustrating the impact of halogen substitution on lipophilicity and a hypothetical in vitro biological activity.
| Compound | X (Halogen) | Calculated logP | Hypothetical In Vitro Activity (IC50, µM) |
| Analogue 1 | F | 2.1 | 15.2 |
| Analogue 2 | Cl | 2.8 | 8.5 |
| Analogue 3 | Br | 3.1 | 5.1 |
| Analogue 4 | I | 3.6 | 9.8 |
Note: The logP and IC50 values in this table are hypothetical and for illustrative purposes to demonstrate the potential relationship between lipophilicity and biological activity. Actual values would need to be determined experimentally.
pKa:
The pKa value reflects the acidity or basicity of a compound and determines its ionization state at a given pH. The benzimidazole ring contains both an acidic N-H proton and a basic imine-type nitrogen atom. researchgate.net The pKa of the N-H proton in the benzimidazole ring is typically in the range of 12-13, making it a weak acid. The pKa of the protonated imine nitrogen is around 5-6, indicating weak basicity. researchgate.net The ionization state of the molecule is critical as it affects solubility, receptor binding, and membrane permeability. nih.gov
Rational Design Principles for New Analogues with Tuned Molecular Recognition and Reactivity
The rational design of new analogues of this compound is guided by an understanding of its SAR and the nature of its biological target. The goal is to create new molecules with improved potency, selectivity, and pharmacokinetic properties.
Molecular Recognition:
The benzimidazole scaffold provides a versatile platform for introducing substituents that can engage in specific interactions with a target protein. Key design principles include:
Hydrogen Bonding: The N-H groups and the carbonyl oxygen of the imidazol-2-one ring are potent hydrogen bond donors and acceptors, respectively. Rational design can involve modifying the substituents on the benzene (B151609) ring to modulate the electronic properties of these groups and enhance hydrogen bonding interactions with key amino acid residues in the target's active site.
Halogen Bonding: The bromine atoms at the 5 and 6 positions can participate in halogen bonding, a non-covalent interaction between a halogen atom and a Lewis base. This interaction can be exploited to enhance binding affinity and selectivity for a particular target. The design of new analogues could involve replacing bromine with other halogens (fluorine, chlorine, or iodine) to fine-tune the strength and directionality of these interactions.
Hydrophobic Interactions: The dibromophenyl ring provides a significant hydrophobic surface that can interact with nonpolar pockets in a protein. The size and nature of substituents at other positions of the benzimidazole ring can be varied to optimize these hydrophobic interactions. For example, the introduction of small alkyl or cycloalkyl groups at the N1 or N3 positions can be explored.
Reactivity Tuning:
The chemical reactivity of the benzimidazol-2-one (B1210169) core can also be modulated through rational design. For instance, the nucleophilicity of the nitrogen atoms can be altered by the electronic nature of the substituents on the benzene ring. This can be important if the molecule acts as a covalent inhibitor or if its metabolism involves reactions at these positions.
A key strategy in the rational design of benzimidazole analogues involves bioisosteric replacement. hanyang.ac.kr For example, the bromine atoms could be replaced with other groups of similar size and electronic properties, such as trifluoromethyl groups, to potentially improve metabolic stability or alter binding interactions.
Computational methods, such as molecular docking and molecular dynamics simulations, are invaluable tools in the rational design process. nih.gov These methods can predict how different analogues will bind to a target protein and help prioritize the synthesis of the most promising compounds. For example, docking studies of benzimidazole derivatives have been used to guide the design of potent inhibitors for various enzymes. mdpi.com
The following table summarizes some rational design strategies for creating new analogues of this compound.
| Design Strategy | Modification | Desired Outcome |
| Enhance Hydrogen Bonding | Introduce polar substituents on the benzene ring or at N1/N3 positions. | Increased binding affinity and selectivity. |
| Optimize Halogen Bonding | Replace bromine with other halogens (F, Cl, I). | Fine-tune binding interactions and selectivity. |
| Modulate Lipophilicity | Introduce hydrophilic or lipophilic groups at various positions. | Improve ADMET properties and biological activity. |
| Bioisosteric Replacement | Replace bromine with groups like -CF3 or -CN. | Enhance metabolic stability and alter binding. |
| Explore N-Substitution | Introduce diverse substituents at N1 and/or N3 positions. | Explore new binding pockets and improve properties. |
By systematically applying these design principles, it is possible to develop novel analogues of this compound with tailored molecular recognition and reactivity profiles, leading to the discovery of new and effective therapeutic agents.
Emerging Applications of 5,6 Dibromo 1h Benzo D Imidazol 2 3h One in Non Clinical Scientific Domains
Materials Science and Polymer Chemistry Applications
There is a notable absence of specific research detailing the incorporation of 5,6-dibromo-1H-benzo[d]imidazol-2(3H)-one into functional polymers or its application in organic electronics and supramolecular chemistry. The foundational benzimidazole (B57391) structure is recognized for its potential in creating novel materials. For instance, benzimidazole derivatives are explored for their use in electrochromic materials, organic solar cells, and OLEDs due to their electronic properties. The N-H group in the benzimidazole ring can facilitate self-assembly through hydrogen bonding, a key process in supramolecular chemistry. However, specific studies detailing these applications for this compound are not available.
Incorporation into Functional Polymers for Electronic or Optical Devices
Supramolecular Chemistry and Self-Assembly Processes
The principles of supramolecular chemistry often rely on non-covalent interactions like hydrogen bonding to create complex, self-assembled structures. Benzene-1,3,5-tricarboxamide (BTA) derivatives, for example, are well-studied for their ability to form supramolecular polymers in various media. The benzimidazolone core, with its hydrogen bond donor and acceptor sites, is theoretically capable of participating in such self-assembly processes. However, specific research demonstrating the supramolecular behavior and self-assembly of this compound has not been found.
Analytical Chemistry Applications
No specific literature was found detailing the use of this compound in the development of chromatographic stationary phases or chemical sensors.
Development of Chromatographic Stationary Phases
There is no available research indicating that this compound has been utilized as a component in the synthesis of stationary phases for chromatographic applications.
Sensor Development for Specific Analytes
The development of chemical sensors is a significant area of analytical chemistry. However, no studies were identified that report the use of this compound as a recognition element or signaling unit in a sensor for any specific analyte.
Catalysis and Ligand Design for Organometallic Chemistry
The electron-rich nature of the benzimidazolone ring system, combined with the electronic modifications induced by the bromine atoms, makes this compound a candidate for applications in catalysis, both as a ligand for transition metals and as an organocatalyst itself.
Utilization as Ligands in Transition Metal Catalysis
While the broader class of N-heterocyclic carbenes (NHCs) derived from benzimidazoles are extensively used as ligands in transition metal catalysis, specific research detailing the application of this compound in this context is not extensively documented in publicly available literature. The potential for this compound to act as a precursor to NHC ligands is recognized, where the dibromo-substitution could influence the electronic properties and, consequently, the catalytic activity of the resulting metal complex. The electron-withdrawing nature of the bromine atoms is expected to modulate the sigma-donating and pi-accepting capabilities of the corresponding NHC ligand, which could be beneficial in certain catalytic cycles.
Application in Organocatalysis
The exploration of this compound in the field of organocatalysis is an area of nascent interest. The hydrogen bonding capabilities of the N-H protons and the potential for the carbonyl group to act as a Lewis base are key features that could be exploited in organocatalytic transformations. However, specific, well-documented examples of its direct application as an organocatalyst are limited in current scientific literature.
Agrochemical Research (e.g., Herbicides, Pesticides) as Molecular Probes (non-clinical evaluation)
In the realm of agrochemical research, substituted benzimidazolones have been investigated for their potential as herbicides and pesticides. The mode of action often involves the inhibition of specific enzymes or disruption of biological pathways in target organisms. There is limited specific data available on the application of this compound as a molecular probe in non-clinical agrochemical evaluations. The bromine substituents on the aromatic ring can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate biological membranes of pests or weeds.
Future Research Directions and Unexplored Potential of 5,6 Dibromo 1h Benzo D Imidazol 2 3h One
Development of Novel and More Efficient Synthetic Methodologies
The synthesis of 5,6-dibromo-1H-benzo[d]imidazol-2(3H)-one and its derivatives has traditionally relied on methods that, while effective, may present challenges in terms of yield, selectivity, and environmental impact. eurekaselect.comresearchgate.net Future research is poised to address these limitations through the development of more sophisticated and efficient synthetic strategies.
One promising avenue is the refinement of cyclization reactions between 1,2-diaminobenzenes and various carbonyl sources. nih.gov Recent studies have demonstrated the efficacy of acid catalysts in promoting the condensation of o-phenylenediamines with aldehydes to form benzimidazoles. nih.gov Further investigation into catalyst-free methods, such as those conducted at mild temperatures, could offer more sustainable and cost-effective synthetic routes. mdpi.com
The introduction of bromine atoms onto the benzimidazole (B57391) core is another area ripe for innovation. While electrophilic bromination using reagents like N-bromosuccinimide (NBS) is common, it can lead to by-products and has a reduced atom economy. wordpress.com Future methodologies may focus on direct C-H bond halogenation, which offers a more direct and atom-economical approach to synthesizing brominated arenes and heteroarenes. researchgate.net The use of hypervalent iodine(III) reagents, generated in situ, has shown promise in catalyzing C-H cycloamination reactions under ambient conditions, a technique that could be adapted for the synthesis of halogenated benzimidazoles. mdpi.com
Furthermore, the development of one-pot transformations, where multiple reaction steps are carried out in a single vessel, represents a significant step forward in efficiency. For instance, the conversion of anilines to halogenated ring-fused benzimidazoles using an oxidizing and halogenating system like H2O2 with hydrohalic acid generates only water as a by-product, highlighting a greener synthetic pathway. nih.gov
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Catalyst-Free Cyclization | Reduced cost, milder reaction conditions, environmental benefits. mdpi.com | Optimization of reaction parameters and substrate scope. |
| Direct C-H Halogenation | High atom economy, reduced waste, direct functionalization. researchgate.net | Development of selective and efficient catalytic systems. |
| One-Pot Transformations | Increased efficiency, reduced purification steps, time and resource savings. nih.gov | Design of multi-step reactions with compatible reagents and conditions. |
| Hypervalent Iodine Catalysis | Mild reaction conditions, high yields. mdpi.com | Exploration of broader applications in heterocyclic synthesis. |
Advancements in Characterization Techniques for Complex Structural Analysis
A thorough understanding of the three-dimensional structure of this compound and its derivatives is crucial for elucidating its properties and mechanism of action. Future research will increasingly rely on a combination of advanced spectroscopic and crystallographic techniques to achieve this.
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, including 1H and 13C NMR, will continue to be essential for confirming the chemical structures of newly synthesized compounds. nih.gov However, for more complex structural analysis, particularly of intermolecular interactions, more sophisticated methods are required.
X-ray crystallography stands as a powerful tool for determining the precise solid-state structure of molecules, providing invaluable information on bond lengths, angles, and crystal packing. This technique can reveal the nature of non-covalent interactions, such as halogen bonding, which play a critical role in the supramolecular assembly and biological activity of halogenated compounds. mdpi.com
Computational methods, such as Quantum Theory of Atoms in Molecules (QTAIM) analysis, can be used in conjunction with experimental data to theoretically study and quantify the strength and nature of these non-covalent interactions. mdpi.com This integrated approach, combining experimental and theoretical techniques, will be vital for a comprehensive understanding of the structural intricacies of this compound.
Identification and Validation of Novel Biological Targets (In Vitro)
Benzimidazolone derivatives have demonstrated a broad range of biological activities, including acting as inhibitors of various enzymes. nih.gov A significant future research direction for this compound is the identification and validation of new biological targets through in vitro screening.
Derivatives of the parent compound have already shown inhibitory activity against protein tyrosine kinase 6 (PTK6), a protein implicated in certain types of cancer. nih.govresearchgate.net Further research could expand on this by screening libraries of related compounds against a wider panel of kinases and other enzymes. For example, some benzimidazolone derivatives have been evaluated for their effects on α-glucosidase and glucokinase, suggesting potential applications in metabolic disorders. nih.gov
High-throughput screening (HTS) of large compound libraries against diverse biological targets is a powerful approach for discovering novel activities. sciencepublishinggroup.com The results of such screens can identify "hit" compounds that can then be further optimized for potency and selectivity. nih.gov In vitro assays are essential in this process to determine the inhibitory or activating effects of these compounds on their targets. nih.govnih.gov
| Potential Biological Target Class | Rationale | Example of In Vitro Assay |
| Kinases | Known activity of benzimidazolone derivatives against kinases like PTK6. nih.govresearchgate.net | Kinase inhibition assays (e.g., IC50 determination). nih.gov |
| Proteases | Broad biological importance of proteases in disease. | Enzymatic activity assays with specific substrates. |
| G-protein coupled receptors (GPCRs) | Large family of drug targets. | Radioligand binding assays or functional assays measuring downstream signaling. |
| Ion Channels | Important in various physiological processes. | Patch-clamp electrophysiology to measure ion flow. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction (Pre-clinical Focus)
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and the development of this compound derivatives will undoubtedly benefit from these computational tools. nih.govresearchgate.net
Predict the biological activity of novel, untested compounds, thereby prioritizing the synthesis of the most promising candidates. acs.org
Perform virtual screening of vast compound libraries to identify potential hits for a specific biological target. researchgate.net
Facilitate de novo drug design , where algorithms generate entirely new molecular structures with desired properties. elsevier.com
Predict pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and potential toxicity, helping to identify and eliminate unsuitable candidates early in the discovery process. researchgate.netelsevier.com
Sustainable and Environmentally Benign Production Methods
The principles of green chemistry are increasingly influencing the synthesis of chemical compounds, with a focus on minimizing environmental impact. chemrxiv.org Future research into the production of this compound will prioritize the development of sustainable and environmentally benign methods.
A key area of focus is the halogenation step. Traditional bromination methods often use hazardous reagents like elemental bromine. wordpress.com Green chemistry seeks to replace these with safer alternatives. rsc.org For example, oxidative bromination methods that use bromide salts in conjunction with an oxidant are more environmentally friendly. bohrium.com The use of H2O2 as an oxidant is particularly attractive as it produces only water as a byproduct. nih.gov
Other green chemistry strategies include:
The use of safer solvents, or even solvent-free reaction conditions. researchgate.net
The development of catalytic reactions that reduce the amount of waste generated. researchgate.net
The use of bio-halogenation, employing enzymes to carry out the halogenation reaction under mild conditions. researchgate.netnih.gov
By embracing these principles, the large-scale production of this compound and its derivatives can be made more sustainable and economically viable. rsc.orgresearchgate.net
Interdisciplinary Research Opportunities Leveraging Unique Properties of the Compound
The unique properties of this compound, stemming from its halogenated heterocyclic structure, open up a wide range of interdisciplinary research opportunities beyond its traditional applications in medicinal chemistry.
The presence of bromine atoms makes this compound a valuable building block in materials science . sigmaaldrich.com Halogenated organic compounds are used in the synthesis of new materials with specific electronic or optical properties. nih.gov For example, the bromine atoms can serve as handles for further chemical modifications, such as cross-coupling reactions, to build more complex molecular architectures. researchgate.net
In the field of supramolecular chemistry , the ability of the bromine atoms to participate in halogen bonding can be exploited to direct the self-assembly of molecules into well-defined nanostructures. mdpi.com This could lead to the development of new functional materials, such as sensors or liquid crystals.
Furthermore, the interaction of this compound with biological systems could be explored in the context of chemical biology to develop new molecular probes for studying cellular processes. The benzimidazole scaffold itself is found in many biologically active molecules, and the bromine atoms could be used to attach fluorescent tags or other reporter groups. nih.gov
The exploration of these interdisciplinary avenues will undoubtedly uncover new and exciting applications for this compound, further solidifying its importance as a versatile chemical entity.
Q & A
Basic: What are common synthetic routes for 5,6-dibromo-1H-benzo[d]imidazol-2(3H)-one?
The synthesis typically involves alkylation or substitution reactions. For example, alkylation of benzimidazol-2-one derivatives with bromoalkanes (e.g., dodecyl bromide) using NaH in DMF under mild conditions yields substituted derivatives . Nucleophilic substitution with brominating agents (e.g., Br₂ in acetic acid or HBr/H₂O₂) can introduce bromine atoms at specific positions, though regioselectivity depends on reaction conditions and directing groups . Key intermediates like 1H-benzo[d]imidazol-2(3H)-one are often functionalized via electrophilic aromatic substitution, leveraging electron-rich aromatic systems .
Basic: What spectroscopic and analytical methods validate the structure of 5,6-dibromo derivatives?
- 1H/13C NMR : Chemical shifts for aromatic protons (δ ~6.5–8.5 ppm) and imidazole NH (δ ~10–12 ppm) confirm substitution patterns .
- HRMS : Precise molecular ion peaks (e.g., [M+H]⁺) verify molecular weight and halogen incorporation .
- X-ray crystallography : Used to resolve ambiguous regiochemistry, as seen in structurally related dibromoimidazoles .
Advanced: How can regioselectivity in bromination be optimized for 5,6-dibromo substitution?
Regioselectivity is influenced by steric and electronic factors. For example:
- Electron-donating groups (e.g., -OCH₃) on the benzimidazole core direct bromination to adjacent positions via resonance stabilization .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic bromination by stabilizing transition states .
- Catalytic systems : Lewis acids like FeCl₃ can modulate reactivity, as shown in analogous dibromoarene syntheses .
Contradictions in yields (e.g., 48% vs. quantitative in alkylation ) highlight the need for controlled stoichiometry and temperature optimization.
Advanced: What computational tools predict the reactivity and electronic properties of 5,6-dibromo derivatives?
- Density Functional Theory (DFT) : Calculates HOMO/LUMO energies to predict electrophilic/nucleophilic sites. For example, bromine’s electron-withdrawing effect lowers HOMO energy, reducing electrophilicity .
- Molecular docking : Used to evaluate binding affinities with biological targets (e.g., EGFR kinases) by simulating interactions with bromine’s hydrophobic surface area .
- ADMET prediction : Tools like SwissADME assess logP (lipophilicity) and metabolic stability, critical for drug-discovery applications .
Advanced: How do steric effects from bromine substituents influence biological activity?
Bromine atoms increase molecular weight and hydrophobicity, enhancing membrane permeability but potentially reducing solubility. For example:
- In EGFR inhibitors, bromine’s steric bulk improves binding-pocket occupancy, increasing IC₅₀ values by ~10-fold compared to non-brominated analogs .
- However, excessive hydrophobicity (logP >5) may limit bioavailability, necessitating pro-drug strategies or formulation optimization .
Basic: What are the challenges in purifying 5,6-dibromo derivatives?
- Chromatography : Silica gel columns with gradient elution (e.g., hexane/EtOAc) separate brominated isomers. Reverse-phase HPLC (C18, MeCN/H₂O) resolves polar byproducts .
- Recrystallization : Low solubility in ethanol/water mixtures requires high-boiling solvents (e.g., DMSO), though bromine’s reactivity limits thermal stability .
Advanced: How do reaction conditions affect the stability of 5,6-dibromo derivatives?
- Light sensitivity : Bromine’s susceptibility to photolytic cleavage necessitates amber glassware and inert atmospheres .
- Acidic conditions : HBr elimination can occur at pH <3, forming dehydroimidazole byproducts. Buffered systems (pH 5–7) mitigate this .
Basic: What are the key applications of 5,6-dibromo derivatives in medicinal chemistry?
- Kinase inhibitors : Bromine enhances binding to ATP pockets in EGFR and VEGFR2, as shown in cytotoxicity assays (IC₅₀ ~1–10 µM) .
- Antimicrobial agents : Brominated benzimidazoles disrupt microbial cell membranes via halogen bonding .
Advanced: How can synthetic routes be scaled while maintaining regiochemical purity?
- Flow chemistry : Continuous reactors minimize side reactions (e.g., over-bromination) by precise control of residence time and reagent mixing .
- In-line analytics : Real-time NMR or IR monitoring detects intermediates, enabling rapid optimization .
Advanced: What strategies address conflicting data in bromination mechanisms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
